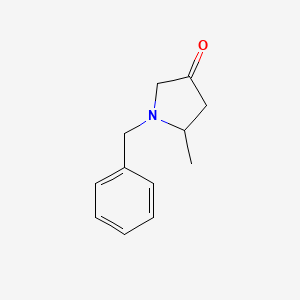

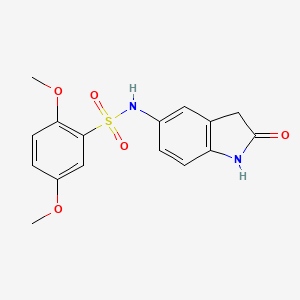

![molecular formula C21H23N3O3S B2375858 (4-(4-(dimetilamino)fenil)-1,1-dióxido-4H-benzo[b][1,4]tiazin-2-il)(pirrolidin-1-il)metanona CAS No. 1251614-03-5](/img/structure/B2375858.png)

(4-(4-(dimetilamino)fenil)-1,1-dióxido-4H-benzo[b][1,4]tiazin-2-il)(pirrolidin-1-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a synthetic molecule with various applications in scientific research It incorporates multiple functional groups, such as dimethylamino, phenyl, sulfone, and pyrrolidine, which give it unique chemical and physical properties

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: : Used as a ligand in organometallic catalysis.

Material Science: : Incorporated into polymers to enhance their thermal and mechanical properties.

Biology

Bioconjugation: : Functionalized for labeling and imaging studies in biological systems.

Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor, particularly for sulfonamide-sensitive enzymes.

Medicine

Drug Development: : Explored for its potential as an antimicrobial and anti-inflammatory agent.

Diagnostic Tools: : Utilized in the development of diagnostic assays and sensors.

Industry

Dyes and Pigments: : Used in the synthesis of specialized dyes and pigments.

Electronics: : Applied in the manufacturing of electronic components due to its unique electronic properties.

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of pyrrolidine , a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .

Mode of Action

The mode of action of this compound is not well-studied. Given its structural similarity to other pyrrolidine derivatives, it may interact with its targets through a similar mechanism. Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring . .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. While some pyrrolidine derivatives have been reported to have various biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Aromatic Substitution: : The synthesis of (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone begins with an aromatic substitution reaction involving dimethylaniline and a suitable sulfonyl chloride to form the dimethylaminophenyl sulfone intermediate.

Cyclization: : The intermediate then undergoes cyclization with an ortho-aminobenzene derivative under acidic conditions, forming the benzo[b][1,4]thiazin-2-yl structure.

Methylation: : The final step involves methylation of the amine group with a pyrrolidine derivative to form the target compound.

Industrial Production Methods

The industrial production of this compound typically follows a similar synthetic route but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow reactors and solvent-free conditions to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxide and sulfone derivatives.

Reduction: : Reduction reactions can occur at the nitro and sulfone groups, producing amines and thiols.

Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings and the nitrogen-containing functional groups.

Common Reagents and Conditions

Oxidation: : Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: : Reducing agents like lithium aluminum hydride and catalytic hydrogenation.

Substitution: : Reagents like halides, alkylating agents, and acids for electrophilic substitutions.

Major Products Formed

Oxidation Products: : Sulfoxides and sulfones.

Reduction Products: : Amines and thiols.

Substitution Products: : Alkylated and acylated derivatives.

Comparación Con Compuestos Similares

Unique Features

The presence of the dimethylamino and pyrrolidine groups provides unique electronic and steric properties, enhancing its reactivity and specificity in various applications.

Similar Compounds

4-Aminophenylsulfone: : Lacks the pyrrolidine group, making it less versatile in certain applications.

N-Methylpyrrolidine: : Does not have the sulfone functionality, limiting its use in specific biochemical applications.

Benzothiazine Derivatives: : Similar core structure but different functional groups, leading to variations in reactivity and application.

This detailed examination of the compound (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone provides insights into its preparation, reactions, applications, and mechanisms, emphasizing its unique properties and potential in various fields.

Propiedades

IUPAC Name |

[4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-22(2)16-9-11-17(12-10-16)24-15-20(21(25)23-13-5-6-14-23)28(26,27)19-8-4-3-7-18(19)24/h3-4,7-12,15H,5-6,13-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBXDEXHUCYTBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

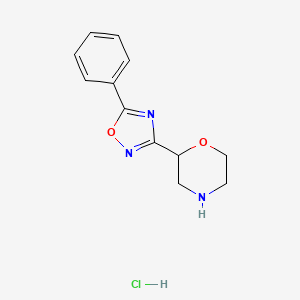

![1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B2375781.png)

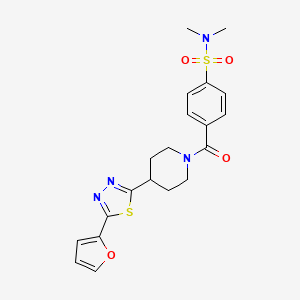

![N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2375784.png)

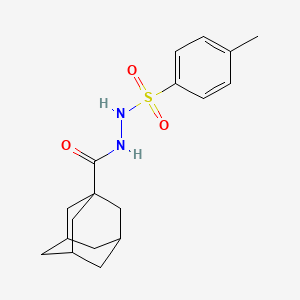

![2-Ethoxy-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2375788.png)

![5-(3,4-difluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2375789.png)

![tert-butyl 1-amino-4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate](/img/structure/B2375790.png)

![2-Fluoro-6-azaspiro[3.4]octane](/img/structure/B2375798.png)